molecular formula C16H15FO B1327598 3-(3-Fluorophenyl)-2'-methylpropiophenone CAS No. 898788-65-3

3-(3-Fluorophenyl)-2'-methylpropiophenone

Cat. No. B1327598
M. Wt: 242.29 g/mol
InChI Key: IKLUUVRHSUQIKF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 3-(3-Fluorophenyl)-2’-methylpropiophenone are not clearly documented in the available resources .

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

In the field of organic synthesis, the compound 3-(3-Fluorophenyl)-2'-methylpropiophenone and related analogs have been utilized in palladium-catalyzed arylation reactions. Specifically, 2-Hydroxy-2-methylpropiophenone, a compound similar in structure, undergoes unique multiple arylation through C-C and C-H bond cleavages when treated with excess aryl bromides in the presence of a palladium catalyst. This process results in the formation of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, showcasing the compound's utility in complex organic transformations (Wakui et al., 2004).

Radiopharmaceutical Applications

3-(3-Fluorophenyl)-2'-methylpropiophenone derivatives have also been investigated for their potential as bifunctional radiopharmaceutical intermediates. A study focusing on [18F]fluoroarylketones highlighted the importance of optimizing various parameters like substrate concentration, base, and microwave irradiation time for high-yield production. These optimized conditions facilitated the production of radiolabeled compounds such as 4-[18F]fluoroacetophenone and 4-[18F]fluoropropiophenone, which may have applications in the synthesis of other radiopharmaceuticals (Banks & Hwang, 1994).

Biocatalytic Synthesis of Fluorinated Compounds

Furthermore, the biocatalytic synthesis of fluorinated compounds, like 2-fluoro-3-hydroxypropionic acid, represents a novel approach to integrating fluorine atoms into organic molecules. The compound's synthesis involved the use of genetically engineered E. coli expressing specific enzymes. This methodology provides a more environmentally friendly and safe alternative to traditional chemical methods for synthesizing fluorine-containing compounds, which can be further used as substrates for synthesizing a variety of fluorides (Liu et al., 2022).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for 3-(3-Fluorophenyl)-2’-methylpropiophenone is not available in the retrieved resources .

Future Directions

The future directions for the study and application of 3-(3-Fluorophenyl)-2’-methylpropiophenone are not clearly documented in the available resources .

properties

IUPAC Name

3-(3-fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLUUVRHSUQIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644509
Record name 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2'-methylpropiophenone

CAS RN

898788-65-3
Record name 3-(3-Fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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